molecular formula C10H15BrN2S B2553316 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine CAS No. 414883-01-5

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine

Cat. No.: B2553316
CAS No.: 414883-01-5
M. Wt: 275.21
InChI Key: ICTSOUROTZTVHN-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromothiophen-2-yl)methyl]piperazine
  • (5-Bromothiophen-2-yl)methylamine
  • 2-Acetyl-5-bromothiophene

Uniqueness

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine is unique due to the presence of both a piperazine ring and a bromothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSOUROTZTVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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